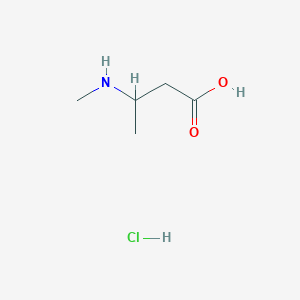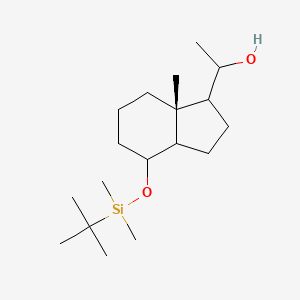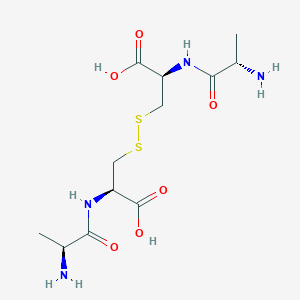
Ethyl2-(5-bromopyridin-2-ylidene)-2-cyanoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to Ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate involves the reaction of chloropyridine dicarbonitriles with ethyl cyanoacetate, leading to compounds that exhibit solid-state fluorescence. This method suggests a pathway for synthesizing compounds with similar structural frameworks, which can be adapted for Ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate (Chunikhin & Ershov, 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been studied through various spectroscopic methods, including NMR, IR, and mass spectroscopy, to confirm the structural configurations. These techniques can be applied to understand the molecular structure of Ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate and assess its electronic properties (Nassiri & Milani, 2020).
Chemical Reactions and Properties
Ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate's reactivity can be inferred from similar compounds, which have been utilized in Schiff base formation and investigated for electronic properties using DFT computational methods. Such studies indicate the potential chemical versatility and reactivity of Ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate in forming new bonds and structures (Ahamed et al., 2023).
Physical Properties Analysis
While specific studies on Ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate are limited, the physical properties of similar compounds, such as their solid-state fluorescence and emission maxima, provide a basis for understanding its physical characteristics. These properties are crucial for applications in materials science and photophysical studies (Chunikhin & Ershov, 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles and electrophiles, can be deduced from the behavior of structurally related compounds. Studies involving the synthesis and reactivity of analogous compounds highlight the potential for Ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate to undergo various chemical transformations, thereby expanding its utility in synthetic organic chemistry (Nassiri & Milani, 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives, closely related to the compound , have been synthesized through reactions involving 2-chloropyridine-3,4-dicarbonitriles and ethyl cyanoacetate. These compounds exhibit solid-state fluorescence with emission maxima ranging from λ 619–641 nm. The fluorescence properties vary based on the solvent, showcasing their potential in materials science for applications such as organic light-emitting diodes (OLEDs) and sensors (Chunikhin & Ershov, 2021).
Novel Synthesis Approaches
The compound has been involved in the efficient synthesis of various organic molecules, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, highlighting its versatility as a building block in organic synthesis. The reactions leverage the reactivity of ethyl 2-chloroacetoacetate and its 4-chloro isomer with cyanoacetamide, facilitated by triethylamine, to access a library of pyrrole derivatives from commercially available materials (Dawadi & Lugtenburg, 2011).
Unexpected Catalytic Reactions
An unexpected aldehyde-catalyzed reaction involving imidazole N-oxides with ethyl cyanoacetate leads to ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetates. This process demonstrates the compound's potential in facilitating novel reaction pathways, opening new avenues for synthesizing heterocyclic compounds with possible applications in drug discovery and development (Kutasevich et al., 2019).
Antimicrobial Applications
Compounds synthesized from ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate have shown promise in antimicrobial studies. Novel compounds synthesized from benzothiazole derivatives and ethyl bromocyanoacetate exhibit good yields and have potential applications in developing new antimicrobial agents (Nassiri & Milani, 2020).
Advanced Material Applications
The use of ethyl 2-cyano-2-(5-bromopyridin-2-ylidene)-2-cyanoacetate derivatives in synthesizing bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes has been reported. These complexes have shown significant activity against cancer cell lines, particularly the cisplatin-resistant ovarian cancer cell line A2780cis, demonstrating the compound's relevance in medicinal chemistry and oncology research (Gallati et al., 2020).
Eigenschaften
IUPAC Name |
ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(5-12)9-4-3-7(11)6-13-9/h3-4,6,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOLLNBSJYJESH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=CC(=CN1)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct](/img/structure/B1149724.png)





